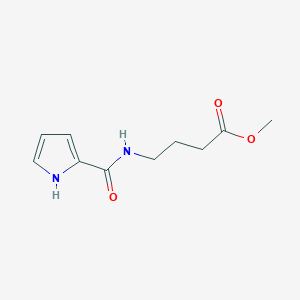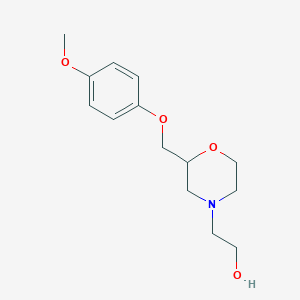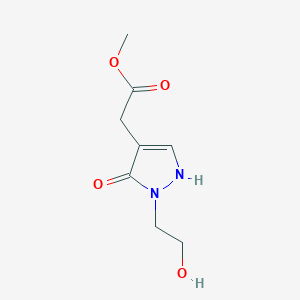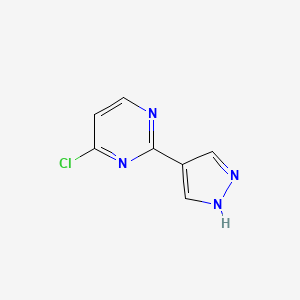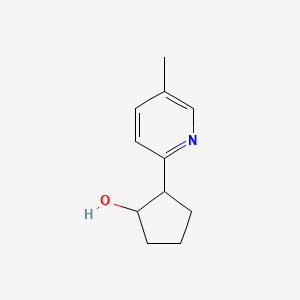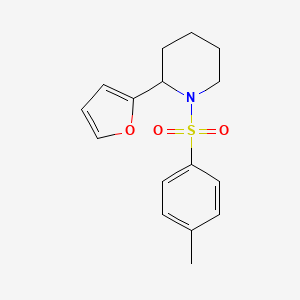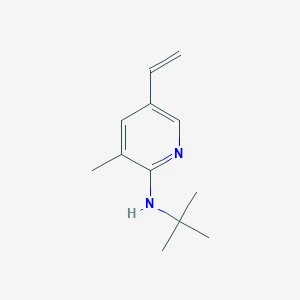
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine: is an organic compound that features a tert-butyl group, a methyl group, and a vinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine typically involves the reaction of 3-methyl-5-vinylpyridin-2-amine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced pyridine derivatives or saturated vinyl groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . The vinyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
N-(tert-Butyl)-3-methylpyridin-2-amine: Lacks the vinyl group, resulting in different reactivity and applications.
N-(tert-Butyl)-5-vinylpyridin-2-amine: Lacks the methyl group, affecting its steric and electronic properties.
N-(tert-Butyl)-3-methyl-5-ethylpyridin-2-amine: Contains an ethyl group instead of a vinyl group, leading to different chemical behavior.
Uniqueness: N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is unique due to the presence of both a vinyl group and a tert-butyl group on the pyridine ring.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-tert-butyl-5-ethenyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2/c1-6-10-7-9(2)11(13-8-10)14-12(3,4)5/h6-8H,1H2,2-5H3,(H,13,14) |
InChI Key |
ZEWSPVVMJRIOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11791262.png)
![2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)

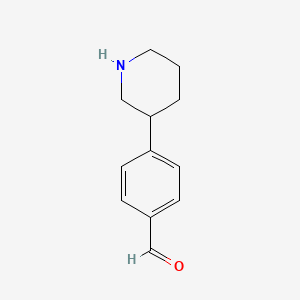
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
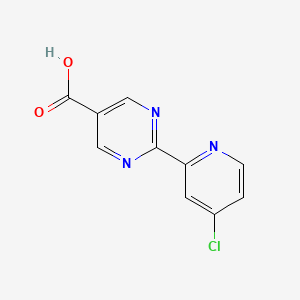
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
